

An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4,5-Difluoro-2-hydroxybenzaldehyde
Cat. No.:	B188027

[Get Quote](#)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, synthesis, and applications of **4,5-Difluoro-2-hydroxybenzaldehyde**.

Introduction

4,5-Difluoro-2-hydroxybenzaldehyde, also known as 4,5-Difluorosalicylaldehyde, is a fluorinated aromatic aldehyde that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms on the benzene ring, make it a valuable building block for the synthesis of complex molecules with tailored biological activities and material characteristics. The strategic placement of the fluorine atoms, hydroxyl group, and aldehyde functionality provides multiple reaction sites, allowing for diverse chemical transformations. This guide will delve into the core chemical properties, established synthetic protocols, and key applications of this versatile compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **4,5-Difluoro-2-hydroxybenzaldehyde** is fundamental for its effective use in research and development.

Structural and Identification Data

Property	Value	Source
IUPAC Name	4,5-difluoro-2-hydroxybenzaldehyde	[1]
Synonyms	4,5-Difluorosalicylaldehyde, 2-hydroxy-4,5-difluorobenzaldehyde	[2] [3]
CAS Number	199287-52-0	[2]
Molecular Formula	C ₇ H ₄ F ₂ O ₂	[1] [2]
Molecular Weight	158.10 g/mol	[1]
SMILES	C1=C(C(=CC(=C1F)F)O)C=O	[1] [4]
InChIKey	HRLWPXGNZQEUHM-UHFFFAOYSA-N	[1] [4]

Physical Properties

Property	Value	Source
Appearance	White to light yellow crystalline solid	[5]
Melting Point	98-102 °C	
Boiling Point	Not readily available (likely decomposes)	
Solubility	Low water solubility, soluble in common organic solvents like ethanol, ether, and chloroform.	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **4,5-Difluoro-2-hydroxybenzaldehyde**. While a specific, comprehensive spectrum for this exact molecule is not publicly available, representative data for similar hydroxybenzaldehydes can be used for interpretation.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- ^1H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the aromatic protons (in the range of 6-8 ppm), and the hydroxyl proton (a broad singlet).[8] The coupling patterns of the aromatic protons will be influenced by the fluorine atoms.
- ^{13}C NMR: The carbon NMR would display a characteristic peak for the aldehyde carbonyl carbon (around 190 ppm) and distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and hydroxyl substituents.[9]
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretching of the hydroxyl group (around 3200-3600 cm^{-1}) and a strong C=O stretching vibration for the aldehyde group (around 1680-1700 cm^{-1}).[8] Aromatic C=C stretching vibrations will appear in the 1400-1600 cm^{-1} region.[8]
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to its molecular weight. Predicted collision cross-section values can aid in identification.[4]

Synthesis and Purification

The synthesis of **4,5-Difluoro-2-hydroxybenzaldehyde** typically involves the formylation of a corresponding difluorophenol derivative. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Synthetic Workflow: Formylation of 3,4-Difluoroanisole

A common approach involves the ortho-formylation of 1,2-difluoro-4-methoxybenzene (3,4-difluoroanisole), followed by demethylation.

Caption: Synthetic pathway from 3,4-difluoroanisole.

Detailed Experimental Protocol: Ortho-Formylation and Demethylation

Step 1: Ortho-Formylation of 1,2-Difluoro-4-methoxybenzene[10][11]

- Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place a solution of 1,2-difluoro-4-methoxybenzene in an anhydrous solvent (e.g., dichloromethane).
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a suitable formylating agent, such as dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ or SnCl₄.[\[10\]](#) [\[11\]](#)
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4,5-difluoro-2-methoxybenzaldehyde.

Step 2: Demethylation to **4,5-Difluoro-2-hydroxybenzaldehyde**[\[12\]](#)

- Reaction Setup: Dissolve the purified 4,5-difluoro-2-methoxybenzaldehyde in an anhydrous solvent like dichloromethane under a nitrogen atmosphere.
- Reagent Addition: Cool the solution to 0 °C and add a demethylating agent such as boron tribromide (BBr₃) or magnesium iodide (MgI₂) dropwise.[\[12\]](#)
- Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Quenching and Extraction: Quench the reaction with methanol or water. Extract the product into an organic solvent, and wash the combined organic layers with water and brine.
- Final Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, **4,5-Difluoro-2-hydroxybenzaldehyde**, can be further purified by recrystallization.

Chemical Reactivity and Key Reactions

The reactivity of **4,5-Difluoro-2-hydroxybenzaldehyde** is governed by its three functional groups: the aldehyde, the hydroxyl group, and the difluoro-substituted aromatic ring.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including:

- Schiff Base Formation: It readily condenses with primary amines to form Schiff bases (imines).[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) This reaction is fundamental in the synthesis of various ligands for metal complexes and bioactive molecules.
- Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.
- Reduction: The aldehyde can be reduced to the corresponding alcohol (4,5-difluoro-2-hydroxybenzyl alcohol) using reducing agents like sodium borohydride.
- Oxidation: Oxidation will yield the corresponding carboxylic acid (4,5-difluoro-2-hydroxybenzoic acid).

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be derivatized through:

- O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.[\[17\]](#) Regioselectivity can be an issue if other hydroxyl groups are present, but in this case, it is the only one.[\[18\]](#)
- Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl group to the aldehyde can lead to intramolecular hydrogen bonding, which can influence the reactivity of both groups.[\[19\]](#)

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the fluorine and aldehyde groups deactivates the aromatic ring towards electrophilic substitution. However, the hydroxyl group is an activating group, and its directing effect will influence the position of any further substitution.

Caption: Key reaction sites of the molecule.

Applications in Research and Drug Development

The unique structural features of **4,5-Difluoro-2-hydroxybenzaldehyde** make it a sought-after intermediate in several areas.

- Medicinal Chemistry: It is a precursor for the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidates. For instance, it has been used in the development of EGFR triple mutant inhibitors.[1][20]
- Materials Science: As a building block for ligands, it is used to create metal-organic frameworks (MOFs) and coordination polymers with specific electronic or catalytic properties.
- Agrochemicals: The difluorinated phenyl ring is a common motif in modern pesticides and herbicides.

Safety and Handling

4,5-Difluoro-2-hydroxybenzaldehyde is an irritant and should be handled with appropriate safety precautions.

- Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2][5][21] Use in a well-ventilated area or outdoors.[2][5][21]
- Handling: Avoid breathing dust, mist, or spray.[2][21] Wash skin thoroughly after handling.[2][5][22]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5] It may be air-sensitive, so storage under an inert gas is recommended.[2]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2][5][22] If on skin, wash with plenty of soap and water.[2][5][22] If inhaled, remove the person to fresh air.[2][5] Seek medical attention if you feel unwell.[2]

Conclusion

4,5-Difluoro-2-hydroxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its distinct combination of functional groups allows for a wide range of chemical modifications, enabling the synthesis of novel compounds with desirable properties. This guide provides a foundational understanding of its chemistry, synthesis, and handling, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- PubChem. **4,5-Difluoro-2-hydroxybenzaldehyde**.
- PubChemLite. **4,5-difluoro-2-hydroxybenzaldehyde** (C7H4F2O2). [\[Link\]](#)
- ResearchGate. Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane. [\[Link\]](#)
- Supporting Information. General procedure for synthesis. [\[Link\]](#)
- Google Patents. Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- ResearchGate. Formylation of phenols, methoxy- and methylbenzenes. [\[Link\]](#)
- Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, DMSO-d₆, experimental) (HMDB0011718). [\[Link\]](#)
- PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. [\[Link\]](#)
- Google Patents.
- PubChem. 4-Fluoro-2-hydroxybenzaldehyde.
- PubChem. 2,5-Difluoro-4-hydroxybenzaldehyde.
- Supporting Information. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions. [\[Link\]](#)
- MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [\[Link\]](#)
- ResearchGate. Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes. [\[Link\]](#)
- MDPI. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. [\[Link\]](#)
- MDPI. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. [\[Link\]](#)
- Scientific Research Journal (Scirj).
- Journal of Chemical and Pharmaceutical Research.
- ResearchGate.
- ResearchGate. Regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones. [\[Link\]](#)

- China Chemical Manufacturer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 15434553 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 4,5-Difluorosalicylaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 4. PubChemLite - 4,5-difluoro-2-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. ijser.in [ijser.in]
- 14. mdpi.com [mdpi.com]
- 15. scirj.org [scirj.org]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]

- 20. 4-Fluoro-2-hydroxybenzaldehyde | C7H5FO2 | CID 2779268 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188027#4-5-difluoro-2-hydroxybenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com